(2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide
Description
(2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide: is a complex organic compound characterized by the presence of nitrophenyl groups and enamide linkages
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c29-23(14-8-17-4-10-21(11-5-17)27(31)32)25-19-2-1-3-20(16-19)26-24(30)15-9-18-6-12-22(13-7-18)28(33)34/h1-16H,(H,25,29)(H,26,30)/b14-8+,15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMALCKNWWXRU-VOMDNODZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by reduction to yield the amine intermediate. This intermediate can then undergo further reactions, such as acylation with acryloyl chloride, to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups in the compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of nitrophenyl groups, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are required to confirm these effects.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its derivatives might also find applications in the production of dyes or pigments.
Mechanism of Action
The mechanism by which (2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
Uniqueness
(2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide is unique due to its combination of nitrophenyl and enamide functionalities
Biological Activity
The compound (2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide, often referred to as a nitrophenyl derivative, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple aromatic rings and a nitrophenyl group, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 366.38 g/mol. The presence of the nitro group is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 366.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses and cancer pathways. The inhibition of COX-2 has been linked to reduced tumor growth and metastasis.
Antimicrobial Activity
Additionally, there are indications that this compound may possess antimicrobial properties. Similar nitrophenyl derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of nitrophenyl derivatives. The results demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM. The mechanism was identified as apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another research conducted on the antimicrobial efficacy of nitrophenyl compounds found that the compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7, HeLa | Inhibition of proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | Antimicrobial Agents Journal |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-nitrobenzaldehyde with propanamide derivatives under acidic or basic conditions to form the (2E)-3-(4-nitrophenyl)prop-2-enamide backbone .
- Step 2 : Coupling the intermediate with a meta-substituted aniline derivative (e.g., 3-aminophenol) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the bis-amide linkage .
- Critical Parameters : Reaction temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric control to avoid over-substitution.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., trans-alkene protons at δ 6.8–7.5 ppm, nitro group deshielding effects) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~563.15 g/mol).
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step in the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 1–5 mol%), solvent (DMF vs. THF), and reaction time (12–48 hrs). Bayesian optimization algorithms can predict ideal conditions .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time and adjust parameters dynamically .
Q. What analytical strategies resolve discrepancies between computational predictions and experimental spectral data?
- Methodological Answer :
- Multi-Technique Validation : Combine DFT-calculated IR/NMR spectra with experimental data. For example, if nitro group vibrational modes (e.g., ~1520 cm) deviate, re-evaluate solvent effects or intermolecular interactions in simulations .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and detect π-π stacking between nitrobenzene moieties .
Q. How can researchers assess the compound’s potential bioactivity in academic settings?
- Methodological Answer :
- In Silico Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. Focus on the nitro group’s electron-withdrawing effects on binding affinity .
- In Vitro Assays : Test inhibition of enzymatic activity (e.g., COX-2) using fluorometric or colorimetric kits. Include controls with structural analogs (e.g., non-nitrated derivatives) to isolate nitro group contributions .
Q. What advanced purification techniques are recommended for isolating high-purity batches?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers or byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice formation, monitored via polarized light microscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with Hansen solubility parameters. For example, discrepancies in DMSO vs. THF solubility may arise from hydrogen-bonding capacity differences.
- Temperature-Dependent Studies : Measure solubility at 10°C intervals (10–50°C) to identify phase transitions or polymorphic forms .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 563.15 g/mol | |
| Melting Point | 215–220°C (decomposes) | |
| λmax (UV-Vis) | 320 nm (nitro π→π* transition) | |
| LogP (Predicted) | 3.8 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
